Ractopamine

Overview

Description

Ractopamine is a beta-agonist drug that increases protein synthesis, making the animal more muscular. This reduces the fat content of the meat and increases the profit per animal . It is an animal feed additive used to promote leanness and increase food conversion efficiency in farmed animals in several countries .

Synthesis Analysis

The synthesis of Ractopamine involves a process where parahydroxyacetophenone is heated to backflow, and chlorine is added for the reaction. The terminal point is determined with a chromatographic sheet point plate .

Molecular Structure Analysis

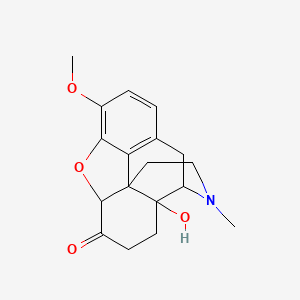

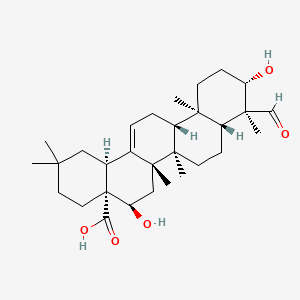

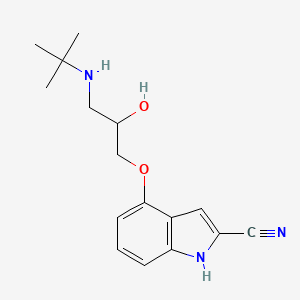

Ractopamine has a molecular formula of C18H23NO3 and an average mass of 301.380 Da . It is a synthetic phenethanolamine, β–adrenergic agonist .

Chemical Reactions Analysis

Ractopamine interacts with the aptamer and the complementary chain (C chain) is released. This triggers the entropy-driven cyclic amplification and results in the release of the substrate B chain (SB chain) from three-dimensional DNA stabilizer .

Physical And Chemical Properties Analysis

Ractopamine has a molar mass of 301.386 g·mol−1 and is soluble in water at 4100 mg/L . It is a phenethanolamine β-adrenergic agonist .

Scientific Research Applications

Livestock Feed Efficiency

Ractopamine: is widely used as a feed additive in livestock to promote leanness and increase food conversion efficiency . It functions as a β-adrenergic agonist, stimulating receptors that lead to muscle growth and fat reduction. This application is particularly prevalent in swine and cattle, where it contributes to a significant increase in lean meat production.

Cardiovascular Research

Studies have utilized Ractopamine to investigate its effects on cardiovascular physiology in animal models like zebrafish larvae . Research has shown that Ractopamine can enhance cardiac performance, oxygen consumption, and blood flow rate, providing insights into its potential impact on cardiovascular health and disease.

Aquatic Toxicology

Ractopamine has been the subject of research concerning its non-target effects on aquatic animals. Acute exposure studies in zebrafish have evaluated endpoints such as locomotor activity and respiratory function to understand the physiological responses to this compound .

Legal and Safety Disputes

The use of Ractopamine has led to scientific and legal disputes due to concerns over its safety and the ethical implications of its use in food animals. These disputes have resulted in a ban on Ractopamine in several jurisdictions, including the European Union, China, and Russia, while other countries have deemed it safe for consumption .

Detection Methods

Significant efforts in research have been directed towards developing detection methods for Ractopamine residues in animal tissues. These methods are crucial for ensuring compliance with regulations and for monitoring the presence of Ractopamine in the food supply .

Bioaccumulation Studies

Research has also focused on the bioaccumulation of Ractopamine in animal tissues. Understanding the persistence and concentration of Ractopamine in different tissues is essential for assessing its long-term effects on animal health and potential risks to human consumers .

Mechanism of Action

Target of Action

Ractopamine primarily targets the β1 and β2 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of heart rate, smooth muscle relaxation, and energy metabolism .

Mode of Action

Ractopamine acts as a full agonist to these receptors . When it binds to the β1 and β2 adrenergic receptors, it stimulates a cascade of events that lead to increased protein synthesis, resulting in increased muscle fiber size .

Biochemical Pathways

The activation of β-adrenergic receptors by ractopamine triggers a series of biochemical reactions. This includes the activation of protein kinase A, which inhibits the conversion of glucose to triglycerides, leading to increased serine phosphorylation . This process enhances muscle protein synthesis and elevates nitrogen utilization .

Pharmacokinetics

Its systemic availability is reduced due to significant first-pass metabolism .

Result of Action

The molecular and cellular effects of ractopamine’s action are primarily seen in the increased muscle mass and reduced fat deposition in animals. It is known to increase the rate of weight gain, improve feed efficiency, and increase carcass leanness in finishing swine . On a cellular level, ractopamine increases skeletal muscle expression of Asparagine Synthetase as part of an integrated stress response gene program .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ractopamine. For instance, the use of ractopamine in swine diets results in a reduced natural resource demand for pork production and improved environmental stewardship . It’s worth noting that the presence of ractopamine in environmental water samples has raised concerns about its potential non-target effects on aquatic animals .

properties

IUPAC Name |

4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQZYXCXBBCEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048378 | |

| Record name | Ractopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The RR-isomer (butopamine) is the stereoisomer with the most activity at the b-adrenoceptor. Butopamine was shown to be a non-selective ligand at the beta1- and beta2-adrenoceptors, but signal transduction is more efficiently coupled through the b2-adrenoceptor than the b1- adrenoceptor. Therefore, the RR-isomer of ractopamine is considered to be a full agonist at the beta2-adrenoceptor and a partial agonist at the beta-adrenoceptor. These results are consistent with the pharmacological characterization of racemic ractopamine in isolated cardiac (atria) and smooth muscle (costo-uterine, vas deferens, trachea), which shows a maximal response at beta2- and a submaximal response at b1-adrenoceptors when compared with the full beta1- and beta2- adrenoceptor agonist isoproterenol. | |

| Record name | RACTOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ractopamine | |

CAS RN |

97825-25-7 | |

| Record name | Ractopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97825-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ractopamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097825257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ractopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RACTOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57370OZ3P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RACTOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ractopamine exert its effects on muscle growth?

A1: Ractopamine is a beta-adrenergic agonist, meaning it binds to and activates beta-adrenergic receptors. In skeletal muscle, ractopamine primarily binds to beta2-adrenergic receptors, mimicking the effects of adrenaline. [] This binding triggers a cascade of intracellular events, ultimately leading to increased protein synthesis and decreased protein degradation in muscle cells. [, ] This shift in protein turnover promotes muscle growth and leanness. [, , , ]

Q2: Does ractopamine affect muscle fiber type composition?

A2: Yes, studies have shown that ractopamine administration can cause a shift in muscle fiber type composition. Specifically, it promotes a shift from oxidative (Type I) fibers to glycolytic (Type II) fibers. [, ] This shift is associated with increased muscle mass and altered metabolic profiles in the muscle. [, ]

Q3: What is the molecular formula and weight of ractopamine?

A3: Ractopamine has the molecular formula C18H23NO3 and a molecular weight of 301.39 g/mol.

Q4: Does ractopamine possess any catalytic properties?

A4: Ractopamine is not known to have any catalytic properties. It functions as a beta-adrenergic agonist, binding to receptors and initiating downstream signaling pathways but does not directly catalyze chemical reactions.

Q5: Have there been computational studies on ractopamine?

A6: While the provided research abstracts do not delve into specific computational studies on ractopamine, they highlight the use of techniques like principal component analysis (PCA) and partial least-squares (PLS) regression for analyzing spectral data and developing quantitative models for ractopamine detection. []

Q6: What are the regulatory considerations surrounding the use of ractopamine in food animals?

A9: The use of ractopamine in food-producing animals is a subject of regulatory scrutiny due to potential human health concerns. While approved for use in some countries like the United States, it is banned in others, including the European Union and China. [] The presence of ractopamine residues in food products is strictly monitored and regulated due to these concerns. [, ]

Q7: How is ractopamine metabolized and excreted in animals?

A10: Ractopamine is primarily metabolized in the liver and excreted in urine, largely as metabolites rather than the parent drug. [, , , ] Conjugation, particularly with sulfate and glucuronic acid, plays a significant role in its metabolism. [, ] The primary route of excretion is through urine, with biliary excretion also contributing to a lesser extent. [, , , ]

Q8: What is the bioavailability of ractopamine after oral administration?

A11: The oral bioavailability of ractopamine is relatively low. In rats, it was determined to be 2.99%. []

Q9: How is ractopamine distributed in the body after administration?

A12: Following intravenous administration in rats, ractopamine exhibits a wide distribution, with the highest concentrations found in the kidney, followed by the lung, spleen, heart, liver, muscle, plasma, and brain. []

Q10: How does ractopamine affect muscle protein synthesis in vitro?

A13: Studies using cultured rat myotubes demonstrated that ractopamine significantly increases the incorporation of [35S]methionine into total cellular protein, including 43-kDa proteins and myosin heavy chain protein, indicating enhanced protein synthesis. []

Q11: What animal models have been used to study the effects of ractopamine?

A14: A variety of animal models have been utilized to investigate the effects of ractopamine, including cattle [, , , , , , ], sheep [, , , ], pigs [, , , , , , , , , ], ducks [], broiler chicks [], rabbits [], and fish. []

Q12: What are the effects of ractopamine on growth performance in finishing pigs?

A15: Ractopamine supplementation in finishing pig diets consistently resulted in improved growth performance, including increased average daily gain (ADG), improved feed efficiency (G:F), and increased carcass weight. [, , , , , , , , ]

Q13: How does ractopamine affect carcass characteristics in finishing pigs?

A16: Ractopamine supplementation in finishing pigs led to favorable changes in carcass characteristics, including increased lean meat percentage, decreased backfat thickness, and increased loin muscle area. [, , , , , , , , ]

Q14: Are there any safety concerns related to the consumption of meat from animals treated with ractopamine?

A18: While some countries permit the use of ractopamine in food animals, it is banned in others due to potential human health risks. [] These concerns often stem from the potential for cardiovascular effects and other adverse reactions in susceptible individuals. [, ]

Q15: Are there strategies for targeted delivery of ractopamine to specific tissues?

A19: The research provided focuses on the administration of ractopamine through feed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] There is no mention of targeted delivery strategies for ractopamine.

Q16: Are there specific biomarkers used to monitor the effects of ractopamine?

A20: The research primarily uses growth performance parameters and carcass characteristics as indicators of ractopamine's effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While they don't highlight specific biomarkers, changes in gene expression of muscle growth-related factors, such as sk-alpha-actin and IGF-I, could potentially serve as biomarkers for ractopamine's effects on muscle growth. []

Q17: What analytical techniques are commonly used to detect and quantify ractopamine residues?

A21: Several analytical methods are employed for detecting and quantifying ractopamine residues, including high-performance liquid chromatography (HPLC) often coupled with tandem mass spectrometry (HPLC-MS/MS), enzyme-linked immunosorbent assay (ELISA), and surface-enhanced Raman spectroscopy (SERS). [, , , , ]

Q18: What is the environmental fate of ractopamine?

A18: The provided research does not offer insights into the environmental fate and degradation of ractopamine.

Q19: Are there studies on the dissolution and solubility of ractopamine?

A19: The provided research does not delve into the dissolution and solubility characteristics of ractopamine.

Q20: How are analytical methods for ractopamine detection validated?

A24: Method validation for ractopamine analysis generally involves establishing parameters such as linearity, accuracy, precision (repeatability and reproducibility), specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and robust analytical results. [, ]

Q21: Can ractopamine induce an immune response in animals or humans?

A21: The research papers do not mention immunogenicity related to ractopamine.

Q22: Are there known interactions between ractopamine and drug transporters or drug-metabolizing enzymes?

A22: The research provided focuses on the metabolism and excretion of ractopamine but does not elaborate on specific interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.

Q23: What is the biocompatibility and biodegradability of ractopamine?

A23: The research primarily focuses on the effects and detection of ractopamine but doesn't provide detailed information on its biocompatibility or biodegradability.

Q24: Are there viable alternatives to ractopamine as a growth promotant?

A29: The research mentions exploring chromium supplementation and energy restriction as potential alternatives to ractopamine for enhancing growth performance and carcass characteristics in finishing pigs. []

Q25: How do alternatives to ractopamine compare in terms of performance and cost?

A30: While the research investigates alternatives, it primarily focuses on their effects on growth performance and carcass characteristics. [] It doesn't provide a comprehensive comparison of their cost-effectiveness or other factors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-hydroxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1197884.png)